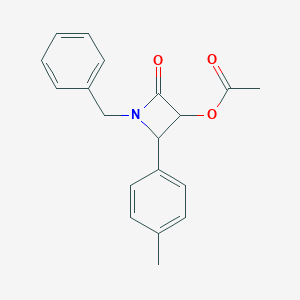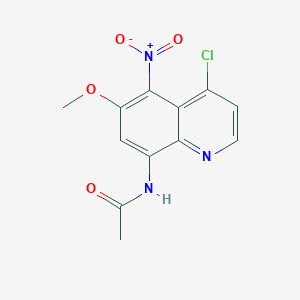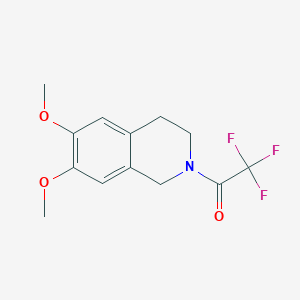
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate is a chemical compound that belongs to the class of azetidinones. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the inhibition of bacterial cell wall synthesis. It also exhibits antifungal activity by inhibiting the fungal cell membrane synthesis. Additionally, it has been found to inhibit viral replication by blocking the viral RNA polymerase activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit significant antiviral activity against various viruses. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate in lab experiments include its broad-spectrum antibacterial, antifungal, and antiviral activities. It also exhibits significant anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
The future directions for 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine its mechanism of action and to develop more potent derivatives of the compound.
Méthodes De Synthèse
The synthesis of 1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate involves the condensation of 4-methylbenzaldehyde with benzylamine in the presence of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
1-Benzyl-2-(4-methylphenyl)-4-oxo-3-azetidinyl acetate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
[1-benzyl-2-(4-methylphenyl)-4-oxoazetidin-3-yl] acetate |
InChI |
InChI=1S/C19H19NO3/c1-13-8-10-16(11-9-13)17-18(23-14(2)21)19(22)20(17)12-15-6-4-3-5-7-15/h3-11,17-18H,12H2,1-2H3 |
Clé InChI |
UPQAHSRLTOVTQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)

![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)



![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)

